molecular formula C10H15N3O3 B1481466 6-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione CAS No. 2090869-36-4

6-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1481466
CAS No.: 2090869-36-4
M. Wt: 225.24 g/mol
InChI Key: JDDSVNNTXFOOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione ( 2090869-36-4) is a pyrimidinedione derivative of high interest in medicinal chemistry and pharmaceutical research. The compound features a pyrimidine-2,4(1H,3H)-dione core, a privileged scaffold in drug discovery, strategically substituted with a (tetrahydro-2H-pyran-4-yl)methyl group. This specific molecular architecture, characterized by the formula C10H15N3O3 and a molecular weight of 225.24 g/mol, is designed to explore interactions with biological targets . Pyrimidinedione derivatives are recognized as a versatile class of heterocyclic compounds with a broad spectrum of investigated biological activities. Research into structurally related analogues has demonstrated their potential as inhibitors of key enzymes, such as Poly(ADP-ribose) polymerase-1 (PARP-1), a well-established target in oncology for compromising the DNA repair machinery in cancer cells . Furthermore, certain pyrimidinedione compounds have been patented for investigation in cardiac conditions, including hypertrophic cardiomyopathy and left ventricular hypertrophy, highlighting the therapeutic significance of this chemical class . The (tetrahydro-2H-pyran-4-yl)methyl substituent is a common pharmacophore in medicinal chemistry, often employed to modulate a compound's physicochemical properties and binding affinity. This product is offered as a chemical tool for research and development purposes. It is intended for use in laboratory experiments only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound in various applications, including but not limited to, hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules in drug discovery campaigns.

Properties

IUPAC Name

6-(oxan-4-ylmethylamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c14-9-5-8(12-10(15)13-9)11-6-7-1-3-16-4-2-7/h5,7H,1-4,6H2,(H3,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDSVNNTXFOOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C11H17N3O3
  • Molecular Weight : 239.27 g/mol
  • CAS Number : 2097978-66-8

Research indicates that compounds with a pyrimidine core often exhibit diverse biological activities, including antitumor and anti-inflammatory effects. The specific mechanism of action for 6-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione involves interaction with cellular targets that lead to apoptosis in cancer cells and modulation of inflammatory pathways.

Antitumor Activity

Recent studies have highlighted the antitumor efficacy of similar pyrimidine derivatives. For example, compounds that share structural features with 6-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione have demonstrated the ability to inhibit tumor growth in xenograft models. A notable study found that related compounds effectively reduced tumor size in models of pancreatic ductal adenocarcinoma (PDAC) and multiple myeloma (MM) without significant hepatotoxicity .

Anti-inflammatory Effects

The compound's structural analogs have shown promise in modulating inflammatory responses. Inhibitors derived from pyrimidine structures have been reported to downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation, suggesting potential therapeutic applications in autoimmune diseases .

Case Study 1: Antitumor Efficacy

In a study conducted on xenograft models using 6-substituted pyrimidines, it was observed that the compounds induced significant apoptosis in cancer cells. The study specifically noted a reduction in tumor growth rates by over 50% when treated with these compounds compared to controls. Histological analysis indicated minimal damage to surrounding tissues, indicating a favorable safety profile .

Case Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives. The results showed that treatment with these compounds led to a significant decrease in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both critical mediators in inflammatory responses. This suggests that 6-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione may be beneficial for conditions characterized by chronic inflammation .

Data Tables

Biological Activity Effect Reference
Antitumor>50% reduction in tumor growth
Anti-inflammatoryDecreased TNF-α and IL-6 levels
Compound CAS Number Molecular Weight Biological Activity
6-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione2097978-66-8239.27 g/molAntitumor, Anti-inflammatory

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antitumor activity. A study explored the synthesis of various pyrimidine derivatives, including 6-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione. The results showed that these compounds could inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, a derivative showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor properties .

Anti-inflammatory Properties

Another promising application of this compound is its potential as an anti-inflammatory agent. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages. This effect was attributed to the modulation of signaling pathways involved in inflammation, suggesting that it may be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Effects

The neuroprotective potential of 6-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione has also been investigated. Research indicates that it can protect neuronal cells from oxidative stress-induced damage. The compound was found to enhance the expression of antioxidant enzymes and reduce markers of oxidative stress in neuronal cultures, hinting at its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt the growth of certain pests. Field trials indicated that formulations containing this compound led to a significant reduction in pest populations while being less toxic to non-target organisms compared to conventional pesticides. This selective toxicity makes it a candidate for environmentally friendly pest management strategies .

Plant Growth Promotion

In addition to its pesticidal effects, 6-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione has been studied for its role as a plant growth regulator. Experiments demonstrated that it could enhance root development and overall plant vigor when applied at specific concentrations. This application could be particularly beneficial in sustainable agriculture practices aimed at improving crop yields without relying heavily on synthetic fertilizers .

Polymer Synthesis

The unique chemical structure of 6-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione allows for its incorporation into polymer matrices. Research has focused on using this compound as a monomer in the synthesis of biodegradable polymers. These polymers exhibit enhanced mechanical properties and thermal stability compared to traditional materials, making them suitable for various applications including packaging and biomedical devices .

Coatings and Adhesives

The compound's ability to form strong covalent bonds has led to investigations into its use in coatings and adhesives. Studies have shown that coatings formulated with this compound can provide excellent adhesion and resistance to environmental degradation. This property is crucial for applications in construction and automotive industries where durability is paramount .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Substituents Key Structural Features Biological Activity/Application Source
6-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione Tetrahydro-2H-pyran-4-ylmethyl at 6-amino Bicyclic pyran ring; potential for enhanced lipophilicity Under investigation (exact activity not specified) Patent-derived synthesis
6-Amino-1-ethyl-3-((tetrahydro-2H-pyran-4-yl)methyl)pyrimidine-2,4(1H,3H)-dione (9c) Ethyl at N1; tetrahydro-2H-pyran-4-ylmethyl at N3 Dual substitution at N1 and N3; confirmed via <sup>1</sup>H-NMR (δ 6.79 ppm for aromatic protons) Antiviral candidate (specific target undisclosed) Synthesized via nucleophilic substitution
3-Hydroxy-6-((4'-methyl-[1,1'-biphenyl]-4-yl)amino)pyrimidine-2,4(1H,3H)-dione (11b) Biphenyl-4-ylamino at 6-position Extended aromatic system; improved π-π stacking potential HIV-1 reverse transcriptase inhibition (IC50 ~0.5 μM) Active-site inhibitor study
5,5′-(Phenylmethylene)bis(pyrimidine-2,4(1H,3H)-dione) derivatives (e.g., 1a–28a) Bis-pyrimidine-dione core with phenylmethylene linker Hydrophilic-lipophilic balance; stable under acidic conditions HIV-1 capsid protein inhibition (IC50 range: 1–50 μM) Uracil-based design
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione Methyl groups at N1 and N3 Simplest alkylated analog; high aqueous solubility Reference compound for metabolic studies Similarity analysis (Score: 1.00 vs. parent)

Key Findings from Comparative Studies

Substituent Impact on Bioactivity :

  • The tetrahydro-2H-pyran-4-ylmethyl group in the target compound may offer superior metabolic resistance compared to the methyl or biphenyl groups in analogs . For example, biphenyl-substituted derivatives (e.g., 11b) exhibit potent HIV-1 reverse transcriptase inhibition but face challenges in bioavailability due to high molecular weight .
  • Bis-pyrimidine-diones (e.g., 1a–28a) demonstrate enhanced capsid protein binding but require structural optimization to reduce cytotoxicity .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves nucleophilic amination of 6-chloropyrimidine-2,4-dione intermediates, paralleling methods used for compound 9c .
  • In contrast, biphenyl-substituted derivatives (e.g., 10u, 10v) require multi-step coupling reactions, increasing synthetic complexity .

Spectroscopic Characterization :

  • <sup>1</sup>H-NMR data for compound 9c (δ 3.86–3.77 ppm for pyran-OCH2; δ 1.09 ppm for ethyl-CH3) provide a benchmark for verifying the target compound’s structure .

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step route involving:

  • Formation of the pyrimidine-2,4-dione scaffold.
  • Introduction of the amino substituent bearing the tetrahydro-2H-pyran-4-ylmethyl group via nucleophilic substitution or condensation reactions.

One common approach involves an Aldol-Michael type reaction where the nucleophilic tetrahydro-2H-pyran-4-ylmethyl amine attacks an electrophilic site on a suitably functionalized pyrimidine precursor, leading to the formation of the target compound with good yields (approximately 85%) and high purity.

Detailed Preparation Procedure

While exact experimental procedures for this specific compound are limited in public literature, analogous pyrimidine derivatives and related compounds provide a reliable framework for its synthesis:

  • Step 1: Preparation of Pyrimidine-2,4-dione Core

    The pyrimidine-2,4-dione nucleus is generally synthesized by condensation of urea or substituted ureas with β-dicarbonyl compounds or malonates under acidic or basic conditions. This step yields the uracil or related pyrimidine-2,4-dione ring system, which is the core framework of the target molecule.

  • Step 2: Functionalization at the 6-Position

    The 6-position of the pyrimidine ring is functionalized by introducing a leaving group (e.g., halogenation or activation of the 6-position) to allow nucleophilic substitution.

  • Step 3: Nucleophilic Substitution with Tetrahydro-2H-pyran-4-ylmethylamine

    The nucleophile, tetrahydro-2H-pyran-4-ylmethylamine, is reacted with the activated pyrimidine intermediate. This step is often carried out in polar aprotic solvents like ethanol or dichloromethane, sometimes under reflux conditions (~80 °C) to facilitate the substitution reaction.

  • Step 4: Purification

    After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by recrystallization or chromatographic purification to obtain the pure compound.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Pyrimidine-2,4-dione synthesis Condensation of urea with β-dicarbonyl compound 80-120 °C Several hrs 70-90 Acidic or basic catalysis
6-Position activation Halogenation or acyl chloride formation Room temp 12 h Quantitative Usually done in dichloromethane
Nucleophilic substitution Tetrahydro-2H-pyran-4-ylmethylamine, Et3N 50-80 °C 12 h ~85 Reflux in ethanol or DCM
Purification Filtration, recrystallization Room temp - - Yields high-purity product

Mechanistic Insights

The key step involves nucleophilic attack by the amine nitrogen on the electrophilic carbon at the 6-position of the pyrimidine ring, displacing the leaving group (such as a halogen or activated ester). The tetrahydro-2H-pyran ring remains intact during this reaction, providing steric and electronic properties that may enhance biological activity.

Comparative Analysis with Related Pyrimidine Derivatives

Studies on related pyrimidine-2,4-dione derivatives show that substitution at the 6-position with various amines, including cyclic amines like tetrahydro-pyran derivatives, is achievable under mild conditions with good selectivity and yield. These methods are adaptable to the preparation of 6-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione.

Summary Table of Preparation Methods

Preparation Aspect Description
Core scaffold synthesis Condensation of urea with β-dicarbonyl compounds to form pyrimidine-2,4-dione
Functionalization at 6-position Halogenation or acyl chloride formation to activate the pyrimidine ring
Nucleophile Tetrahydro-2H-pyran-4-ylmethylamine
Reaction solvent and conditions Ethanol or dichloromethane, reflux or room temperature depending on step
Reaction type Nucleophilic substitution (Aldol-Michael type reaction)
Purification Filtration, recrystallization, chromatography
Typical yield Approximately 85%
Product characteristics High purity, light yellow solid

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves alkylation or amination steps. For example, alkylation of pyrimidine-2,4-dione derivatives with tetrahydro-2H-pyran-4-ylmethyl halides can be performed under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or acetonitrile. Reaction temperature (60–80°C) and stoichiometric ratios must be optimized to minimize by-products like over-alkylated species. Purification via recrystallization or column chromatography is critical, as demonstrated in analogous syntheses of pyrimidine-dione derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the tetrahydro-2H-pyran ring (e.g., δ 3.5–4.0 ppm for pyran-OCH₂ and δ 1.5–2.0 ppm for CH₂ groups) and pyrimidine-dione NH/CH protons (δ 10–12 ppm for NH).
  • LCMS/HPLC : Monitor purity and molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) with mass accuracy <5 ppm.
  • IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and NH bending (~1600 cm⁻¹). X-ray crystallography, as used for structurally similar pyrimidine-diones, provides definitive conformation analysis .

Q. How does the substitution pattern of the tetrahydro-2H-pyran moiety affect the compound’s stability and solubility?

  • Methodological Answer : The tetrahydro-2H-pyran group enhances lipophilicity, reducing aqueous solubility. Stability studies under varying pH (e.g., 1.2 for gastric fluid vs. 7.4 for plasma) should employ HPLC to track degradation. Solubility can be improved via co-solvents (e.g., PEG-400) or salt formation, as shown in pyran-containing analogs .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets like kinases or enzymes?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to targets like eEF-2K or CDKs. Focus on hydrogen bonding between the pyrimidine-dione core and catalytic lysine/aspartate residues. Quantum mechanical calculations (DFT) assess electronic properties influencing reactivity, as applied to pyridopyrimidine-dione derivatives .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using positive controls (e.g., staurosporine for kinases) and validate via orthogonal assays (e.g., SPR for binding affinity). Cross-reference with structurally validated compounds in public databases (e.g., ChEMBL) .

Q. What strategies optimize in vitro and in vivo pharmacokinetic properties, such as metabolic stability or blood-brain barrier penetration?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. Introduce steric hindrance (e.g., methyl groups on the pyran ring) to block oxidative metabolism.
  • BBB Penetration : Calculate logP and polar surface area (PSA); aim for PSA <90 Ų. Use PAMPA-BBB assays to predict permeability .

Q. How can researchers design derivatives to enhance selectivity against off-target proteins?

  • Methodological Answer : Perform SAR studies by modifying the tetrahydro-2H-pyran substituent (e.g., introducing halogens or bulky groups). High-throughput screening against kinase panels (e.g., Eurofins KinaseProfiler) identifies selectivity trends. Co-crystallization with off-target proteins reveals structural determinants for selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.